An In-depth Technical Guide to the Chemical Properties of 1H-Pyrido[3,4-b]oxazin-2(3H)-one
An In-depth Technical Guide to the Chemical Properties of 1H-Pyrido[3,4-b]oxazin-2(3H)-one
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of the heterocyclic scaffold, 1H-Pyrido[3,4-b]oxazin-2(3H)-one (CAS No. 194022-44-1). While specific experimental data for this particular isomer is limited in peer-reviewed literature, this document consolidates available information from chemical suppliers and extrapolates key characteristics based on the well-documented chemistry of related pyridoxazinone systems. The guide is intended for researchers, scientists, and drug development professionals who are interested in leveraging this scaffold for the design of novel therapeutic agents, particularly in the fields of oncology and neuroscience. We present a plausible synthetic pathway, predicted physicochemical and spectroscopic properties, and an analysis of the molecule's expected chemical reactivity and stability.
Introduction and Molecular Overview
The pyrido-oxazine core represents a class of bicyclic heterocyclic compounds that has garnered significant interest in medicinal chemistry. The fusion of a pyridine ring with an oxazine ring creates a scaffold with a unique three-dimensional architecture and electronic distribution, making it a valuable building block for designing molecules that can interact with biological targets. 1H-Pyrido[3,4-b]oxazin-2(3H)-one, specifically, incorporates a lactam functionality within the oxazine ring, which imparts distinct chemical characteristics, including potential hydrogen bond donor and acceptor capabilities.
Derivatives of the broader pyridoxazine class have been investigated for a range of biological activities. Notably, some have shown promise as anticancer agents, acting as EGFR-TK inhibitors, while others are being explored for their potential in treating neurological disorders.[1][2] This guide focuses on the fundamental chemical properties of the [3,4-b] isomer to provide a solid foundation for its further investigation and application in drug discovery and development.
Physicochemical Properties
Quantitative data for 1H-Pyrido[3,4-b]oxazin-2(3H)-one is primarily available through chemical suppliers. The following table summarizes these key properties. It is important to note that some of these values, such as the boiling point, are likely predicted and not experimentally determined.
| Property | Value | Source |
| CAS Number | 194022-44-1 | Sigma-Aldrich |
| Molecular Formula | C₇H₆N₂O₂ | Sigma-Aldrich |
| Molecular Weight | 150.14 g/mol | Chemenu[3] |
| Physical Form | Solid | Sigma-Aldrich |
| Purity | ≥98% | Sigma-Aldrich |
| IUPAC Name | 1H-pyrido[3,4-b][4]oxazin-2(3H)-one | Sigma-Aldrich |
| Predicted Boiling Point | 384.2 ± 37.0 °C at 760 mmHg | Chemenu[3] |
| Storage | Store at room temperature | Sigma-Aldrich, Chemenu[3] |
Synthesis of 1H-Pyrido[3,4-b]oxazin-2(3H)-one
Proposed Synthetic Pathway
The proposed synthesis involves a two-step process starting from 3-amino-4-hydroxypyridine. The key transformation is an N-acylation followed by an intramolecular Williamson ether synthesis (cyclization).
Caption: Proposed two-step synthesis of 1H-Pyrido[3,4-b]oxazin-2(3H)-one.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of N-(4-hydroxypyridin-3-yl)-2-chloroacetamide
-
To a stirred solution of 3-amino-4-hydroxypyridine (1.0 eq.) in dichloromethane (DCM) at 0 °C, add a suitable base such as triethylamine (1.2 eq.).
-
Slowly add chloroacetyl chloride (1.1 eq.) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate. Purification can be achieved by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
DCM is chosen as the solvent due to its inertness and ability to dissolve the starting materials.
-
The reaction is performed at 0 °C initially to control the exothermic acylation reaction.
-
A base is required to neutralize the HCl generated during the reaction.
Step 2: Synthesis of 1H-Pyrido[3,4-b]oxazin-2(3H)-one
-
Dissolve the crude N-(4-hydroxypyridin-3-yl)-2-chloroacetamide (1.0 eq.) in an aprotic polar solvent such as N,N-dimethylformamide (DMF).
-
Add a base such as potassium carbonate (2.0 eq.) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.
-
Monitor the intramolecular cyclization by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to afford pure 1H-Pyrido[3,4-b]oxazin-2(3H)-one.
Causality Behind Experimental Choices:
-
DMF is an excellent solvent for this type of cyclization, as it can dissolve the reactants and has a high boiling point.
-
A base is necessary to deprotonate the phenolic hydroxyl group, forming a nucleophilic phenoxide that attacks the carbon bearing the chlorine atom.
-
Heating provides the activation energy required for the intramolecular Sₙ2 reaction.
Spectroscopic Profile (Predicted)
While specific experimental spectra for 1H-Pyrido[3,4-b]oxazin-2(3H)-one are not publicly available, its spectroscopic characteristics can be predicted based on its structure and data from related isomers.[6]
¹H NMR Spectroscopy (Predicted)
The expected proton NMR spectrum in a solvent like DMSO-d₆ would likely show the following signals:
-
Aromatic Protons (Pyridine Ring): Three distinct signals in the aromatic region (δ 7.0-8.5 ppm), corresponding to the protons on the pyridine ring. The coupling patterns would be indicative of their relative positions.
-
Methylene Protons (-O-CH₂-C=O): A singlet at approximately δ 4.5-5.0 ppm, corresponding to the two protons of the methylene group in the oxazine ring.
-
Amide Proton (-NH-): A broad singlet in the downfield region (δ 10.0-11.5 ppm), corresponding to the lactam NH proton.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum would be expected to show 7 distinct signals:
-
Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 165-175 ppm.
-
Aromatic Carbons (Pyridine Ring): Five signals in the aromatic region (δ 110-160 ppm).
-
Methylene Carbon (-O-CH₂-): A signal around δ 60-70 ppm.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum would be characterized by the following key absorption bands:
-
N-H Stretch: A strong, broad band in the region of 3200-3400 cm⁻¹ due to the lactam N-H group.
-
C=O Stretch (Amide): A very strong and sharp absorption band around 1680-1720 cm⁻¹.
-
C=C and C=N Stretches: Medium to strong bands in the 1500-1650 cm⁻¹ region, corresponding to the pyridine ring.
-
C-O-C Stretch (Ether): A strong band in the 1200-1300 cm⁻¹ region.
Mass Spectrometry (MS)
In an electron impact (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 150. Key fragmentation patterns would likely involve the loss of CO (m/z = 122) and subsequent fragmentation of the pyridine ring.
Chemical Reactivity and Stability
Reactivity
The reactivity of 1H-Pyrido[3,4-b]oxazin-2(3H)-one is dictated by the interplay of its constituent functional groups.
Caption: Key reactivity sites of the 1H-Pyrido[3,4-b]oxazin-2(3H)-one scaffold.
-
Electrophilic Attack: The pyridine nitrogen is a site for electrophilic attack, such as protonation or alkylation. The lactam nitrogen can also be targeted by strong electrophiles under basic conditions after deprotonation.
-
Nucleophilic Attack: The lactam carbonyl group is susceptible to nucleophilic attack, which could lead to ring-opening of the oxazine moiety, particularly under strong basic or acidic conditions (hydrolysis).
-
Reactivity of the Pyridine Ring: The pyridine ring is generally electron-deficient and thus resistant to electrophilic aromatic substitution. Nucleophilic aromatic substitution is more plausible but would require the presence of a good leaving group on the ring.
Stability and Storage
Based on the chemistry of similar heterocyclic systems, 1H-Pyrido[3,4-b]oxazin-2(3H)-one is expected to be a stable solid under standard laboratory conditions (stored at room temperature, protected from light and moisture).[3]
-
Hydrolysis: The lactam and ether linkages within the oxazine ring are susceptible to hydrolysis under both acidic and basic conditions, which would lead to ring-opening. Therefore, prolonged exposure to aqueous environments, especially at non-neutral pH, should be avoided.
-
Photostability: Pyridine-containing compounds can be sensitive to light. It is recommended to store the compound in amber vials to prevent potential photodegradation.
-
Recommended Solvents for Stock Solutions: For creating stock solutions, anhydrous aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are recommended. Solutions should be stored at low temperatures and protected from light.
Potential Applications in Drug Development
While biological data on the [3,4-b] isomer is scarce, the broader class of pyridoxazinones has shown significant potential. The structural motifs present in 1H-Pyrido[3,4-b]oxazin-2(3H)-one make it an attractive scaffold for:
-
Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that can form key hydrogen bonds in the hinge region of the ATP-binding pocket. The lactam group of this molecule could serve this purpose. The development of pyrido[2,3-b][4]oxazine-based EGFR-TK inhibitors for non-small cell lung cancer highlights this potential.[2]
-
CNS Agents: The rigid, bicyclic structure is often found in compounds targeting the central nervous system (CNS). Its ability to present functional groups in a well-defined spatial orientation could be leveraged to design ligands for various CNS receptors.
Conclusion
1H-Pyrido[3,4-b]oxazin-2(3H)-one is a heterocyclic compound with significant untapped potential in medicinal chemistry. This guide has provided a foundational understanding of its chemical properties by consolidating available data and applying established chemical principles. While a lack of extensive experimental data necessitates a predictive approach for some properties, the proposed synthesis and reactivity profile offer a robust starting point for researchers. Further investigation into the synthesis, characterization, and biological evaluation of this specific isomer is warranted to fully explore its utility as a scaffold for novel therapeutic agents.
References
-
Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][4]Oxazin-2(3H)-Ones. (2014). Chemistry of Heterocyclic Compounds, 50(2), 217–224. [Link][1][4]
-
A One-Pot Synthesis of Pyrido[2,3-b][4]oxazin-2-ones. (2003). The Journal of Organic Chemistry, 68(20), 7918–7920. [Link][5][7]
-
Novel pyrido[2,3-b][4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. (2023). RSC Medicinal Chemistry, 14(10), 1965-1981. [Link][2]
-
Synthesis and Biological Activities of[4][5]-Oxazine Derivatives. (2017). Der Pharma Chemica, 9(12), 108-115. [Link]
-
Synthesis and Characterizations of New 1,3-Oxazine Derivatives. (2011). Journal of The Chemical Society of Pakistan, 33(6), 939-944. [Link]
-
Synthesis and Characterization of Unique Pyridazines. (2022). Liberty University Senior Thesis. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2020). Molecules, 25(19), 4585. [Link]
Sources
- 1. Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][1,4]Oxazin-2(3H)-Ones [ouci.dntb.gov.ua]
- 2. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cas 194022-44-1|| where to buy 1H-Pyrido[3,4-b][1,4]oxazin-2(3H)-one [english.chemenu.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][1,4]Oxazin-2(3H)-Ones | Semantic Scholar [semanticscholar.org]
- 6. 1H-Pyrido[3,4-b][1,4]oxazin-2(3H)-one(9CI)(194022-44-1) 1H NMR spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
